molecular formula C17H21N3O2 B6768918 N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide

N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide

Cat. No.: B6768918
M. Wt: 299.37 g/mol
InChI Key: DULIUZLAAJJWQW-UHFFFAOYSA-N
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Description

This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a carboxamide functional group

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(12-4-2-1-3-5-12)11-20-17(22)13-6-9-19-15-7-8-18-10-14(13)15/h6-10,12,16,21H,1-5,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULIUZLAAJJWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=C3C=NC=CC3=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide typically involves the reaction of 1,6-naphthyridine-4-carboxylic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.

    Reduction: Formation of dihydro-naphthyridine derivatives.

    Substitution: Formation of N-substituted amides or ethers.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide
  • N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-1,6-naphthyridine-4-carboxamide stands out due to its naphthyridine core, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug development .

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